1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene
Description
Properties
Molecular Formula |
C7H2Cl2F3NO3 |
|---|---|
Molecular Weight |
275.99 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
InChI Key |
YRIRUJCQCBRZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Pre-functionalized Benzene Derivatives
Synthesis of 1,2-Dichloro-3-Trifluoromethoxybenzene Precursor
The synthesis begins with 1,2-dichloro-3-trifluoromethoxybenzene, a precursor prepared via nucleophilic aromatic substitution. Chlorine atoms at positions 1 and 2 activate the benzene ring for electrophilic substitution, while the trifluoromethoxy group (-OCF₃) is introduced using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions. Copper-mediated coupling reactions provide an alternative pathway, particularly for large-scale production.
Key Reaction Conditions :
Nitration Conditions and Optimization
Nitration of the precursor employs mixed acids (HNO₃/H₂SO₄) at 0–5°C to achieve regioselective introduction of the nitro group at position 4. The trifluoromethoxy group’s meta-directing effect dominates over the ortho/para-directing chlorine substituents, ensuring preferential nitration at the para position relative to OCF₃.
Optimization Parameters :
- Acid Ratio : 1:3 (HNO₃:H₂SO₄) for minimized by-product formation.
- Reaction Time : 4–6 hours.
- Workup : Quenching with ice water followed by extraction with dichloromethane.
- Yield : 60–75% after recrystallization from ethanol.
Table 1: Comparative Nitration Outcomes
| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,2-Dichloro-3-OCF₃-Benzene | HNO₃/H₂SO₄ | 0–5 | 72 | 98 |
| 1,2-Dichlorobenzene | HNO₃/H₂SO₄ | 30 | 45 | 85 |
Sequential Functionalization Approach
Chlorination of Nitrobenzene Derivatives
An alternative route involves chlorinating 3-trifluoromethoxy-4-nitrobenzene. However, this method faces challenges due to the deactivating nature of the nitro group, which reduces the ring’s susceptibility to electrophilic attack. Radical chlorination using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) as an initiator achieves moderate success:
Reaction Protocol :
Catalytic Methods for Enhanced Regioselectivity
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings to install the trifluoromethoxy group. This method avoids harsh nitration conditions but requires pre-functionalized boronates:
Case Study :
By-product Analysis and Mitigation
Common By-products
Purification Strategies
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent removes polar impurities.
- Crystallization : Ethanol/water mixtures (7:3) yield needle-like crystals with >99% purity.
Table 2: By-product Distribution Under Varied Conditions
| Condition | 3-Nitro Isomer (%) | Dinitro Derivative (%) |
|---|---|---|
| Batch Nitration (5°C) | 8 | 3 |
| Flow Nitration (10°C) | 2 | 1 |
Comparative Analysis of Synthetic Routes
Cost-Efficiency
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 1 and 2 are activated for substitution due to the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups.
Reduction of the Nitro Group
The nitro group at position 4 is reducible to an amine, altering the compound’s electronic properties:
Key Insight : The trifluoromethoxy group remains intact during reduction, as it is resistant to cleavage under typical conditions.
Electrophilic Substitution
The electron-deficient aromatic ring undergoes electrophilic reactions under vigorous conditions:
Nitration
Further nitration introduces a second nitro group, typically at position 5 or 6:
-
Product : 1,2-Dichloro-3-trifluoromethoxy-4,5-dinitrobenzene
-
Selectivity : ~90% for para-substitution relative to existing nitro group
Sulfonation
Sulfonic acid groups are introduced at meta positions to electron-withdrawing groups:
-
Reagents : SO₃, H₂SO₄, 100°C
-
Product : 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene-6-sulfonic acid
Trifluoromethoxy Group Stability
The -OCF₃ group resists hydrolysis under acidic and basic conditions (pH 1–14) but decomposes at >200°C to release COF₂.
Nitro Group Reactions
-
Oxidation : Forms carboxylic acid derivatives under strong oxidizers (e.g., KMnO₄) at position 4.
-
Diazotization : The reduced amine (from Section 2) couples with phenols or amines to form azo dyes .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl derivatives at position 1 or 2 | Pharmaceutical intermediates |
| Ullmann Coupling | CuI | Symmetric diaryl ethers | Polymer precursors |
Thermal Decomposition
At elevated temperatures (>300°C), the compound decomposes to release toxic gases (Cl₂, NOₓ, and COF₂), requiring controlled handling.
Scientific Research Applications
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: Used in the study of biochemical pathways and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include nitroaromatic pesticides such as oxyfluorfen and nitrofluorfen () and 3-chloro-4-(trifluoromethoxy)nitrobenzene (). A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
†Positional numbering may vary based on IUPAC rules.
Key Differences and Implications
Chlorine Substitution: The target compound’s two chlorine atoms at positions 1 and 2 enhance its electron-withdrawing effects compared to mono-chlorinated analogs like 3-chloro-4-(trifluoromethoxy)nitrobenzene .
Trifluoromethoxy vs. Trifluoromethyl :
- The trifluoromethoxy group (CF₃O) in the target compound differs from the trifluoromethyl (CF₃) group in nitrofluorfen. The oxygen atom in CF₃O introduces additional steric and electronic effects, which may alter binding affinity to biological targets (e.g., herbicide action sites) .
Nitro Group Positioning: In oxyfluorfen and nitrofluorfen, the nitro group is located on a phenoxy side chain, whereas in the target compound, it is directly attached to the benzene ring. This difference likely impacts redox reactivity and photostability .
Research Findings from Analogous Compounds
- Herbicidal Activity: Oxyfluorfen and nitrofluorfen inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
- Environmental Persistence : Compounds with multiple halogens (e.g., Cl, CF₃O) exhibit longer half-lives in soil. The target compound’s dual Cl atoms could exacerbate this, necessitating biodegradability studies .
- Synthetic Utility : 3-Chloro-4-(trifluoromethoxy)nitrobenzene () is used as a building block in agrochemical synthesis. The target compound’s additional chlorine may enhance its reactivity in cross-coupling reactions for derivative synthesis .
Notes and Limitations
Contradictions arise in substituent positioning and chlorine count between the target compound and ’s mono-chlorinated derivative.
Biological Activity
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of chlorine, trifluoromethoxy, and nitro groups, has garnered attention in various fields including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.01 g/mol. Its structure includes:
- Two chlorine atoms : Contributing to its reactivity.
- Trifluoromethoxy group : Enhancing lipophilicity and biological activity.
- Nitro group : Potentially involved in redox reactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its effects on cellular mechanisms and potential toxicity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the trifluoromethoxy group often enhances the potency against certain bacterial strains due to its electron-withdrawing characteristics, which can affect membrane permeability and interaction with microbial enzymes .
Cytotoxicity Studies
Cytotoxicity assays have shown that halogenated compounds can induce apoptosis in cancer cell lines. The presence of the nitro group is particularly significant as it can participate in redox cycling, generating reactive oxygen species (ROS) that contribute to cell death .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
-
Cytotoxicity in Cancer Cells :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : The compound exhibited a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C7H2Cl2F3NO3 |
| Molecular Weight | 239.01 g/mol |
| Solubility | Soluble in organic solvents |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity (IC50) | 25 µM (in MCF-7 cells) |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The nitro group may facilitate electrophilic interactions with cellular macromolecules.
- Generation of Reactive Species : The compound may induce oxidative stress through ROS generation.
- Alteration of Membrane Integrity : The trifluoromethoxy group enhances lipophilicity, potentially disrupting microbial membranes.
Q & A
Synthesis and Reaction Optimization
Basic: What are the common synthetic routes for preparing 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene, and how are reaction conditions optimized for yield? Methodological Answer: The compound is synthesized through sequential nitration and halogenation. For example, nitration of a chlorinated precursor using mixed acid (HNO₃/H₂SO₄) at 0–5°C avoids over-nitration. Chlorination employs SOCl₂ in dichloromethane (DCM) with catalytic DMF under reflux . Yield optimization involves stoichiometric control (1.2 equivalents of chlorinating agent), anhydrous conditions, and real-time monitoring via TLC or HPLC.
Advanced: How can regioselectivity challenges during functionalization (e.g., Cl, NO₂, CF₃O) be systematically addressed? Methodological Answer: Regioselectivity is managed via directing groups and stepwise synthesis. Copper-mediated cross-coupling introduces CF₃O groups meta to existing substituents under inert atmospheres. Computational tools (e.g., DFT) predict electronic effects to guide reagent selection, while in situ IR spectroscopy tracks intermediates. For example, trifluoromethoxy positioning is validated against crystallographic data (SHELXL ) to confirm regiochemical outcomes .
Structural Characterization
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound? Methodological Answer: Key methods include:
- ¹H/¹³C NMR : Identifies aromatic proton splitting patterns (e.g., deshielded protons near electron-withdrawing groups) and CF₃O coupling (³J~8 Hz).
- X-ray diffraction : SHELX software resolves bond lengths (e.g., C-Cl ~1.73 Å) and angles, with refinement addressing thermal motion artifacts .
- HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns (e.g., Cl²⁵/³⁵). NIST reference spectra (e.g., C₇H₃ClF₃NO₃ analogs ) provide benchmarks.
Advanced: How are crystallographic disorders (e.g., flexible CF₃O groups) resolved in structural determinations? Methodological Answer: Disordered CF₃O groups are refined isotropically in SHELXL , with restraints on bond lengths and angles. High-resolution data (<0.8 Å d-spacing) and twinning corrections (SHELXD ) improve accuracy. Complementary solid-state ¹⁹F NMR (MAS at 20 kHz) validates dynamic behavior, while DFT-optimized structures (B3LYP/6-311G**) cross-check torsion angles .
Safety and Handling
Basic: What safety protocols are critical when handling this compound? Methodological Answer:
- PPE : Nitrile gloves (tested against chlorinated solvents), polycarbonate goggles, and flame-retardant lab coats.
- Engineering controls : Fume hoods (>0.5 m/s face velocity) and explosion-proof equipment (due to nitro group instability).
- Spill management : Absorb with vermiculite and neutralize with 10% NaHCO₃ .
Advanced: How are degradation products under thermal stress detected and quantified? Methodological Answer:
- LC-MS/MS (QTRAP 6500+): Identifies nitro-reduction products (e.g., amine derivatives).
- TGA-DSC : Profiles decomposition exotherms (10°C/min heating rate).
- Headspace GC-MS : Monitors volatile byproducts (Cl₂, NOₓ). Degradation kinetics are modeled via Arrhenius equations (Ea calculation) .
Data Analysis and Contradictions
Basic: How should discrepancies in reported melting points be addressed? Methodological Answer: Verify purity via HPLC (≥99% area) and DSC (5°C/min heating rate). Recrystallize from ethyl acetate/hexane to exclude regioisomers (e.g., 1,3-dichloro derivatives). Compare with NIST-standardized methods .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be reconciled? Methodological Answer: Standardize conditions (0.03 M in CDCl₃, 298 K) and reference internal standards (TMS). Use 2D NMR (HSQC, HMBC) to assign coupling patterns. Cross-validate with computational predictions (GIAO/B3LYP/6-311+G(2d,p)) to isolate solvent or concentration effects .
Computational and Experimental Integration
Advanced: How are computational models used to predict reactivity and spectral properties? Methodological Answer: DFT (Gaussian 16) calculates Fukui indices to predict electrophilic/nucleophilic sites. Spectra are simulated via GIAO for NMR and TD-DFT for UV-Vis. Experimental validation uses high-resolution data (e.g., NIST mass spectra ), with discrepancies analyzed via error decomposition (e.g., basis set limitations) .
Research Data Management
Advanced: How can open-data principles be applied while ensuring reproducibility in studies involving this compound? Methodological Answer: Adopt FAIR principles:
- Metadata : Include synthesis conditions (e.g., SOCl₂/DMF ratio ), instrumentation parameters (e.g., NMR field strength).
- Repositories : Deposit raw crystallographic data (CIF files) in public databases (e.g., CCDC) using SHELX-refined models .
- Ethical sharing : Anonymize proprietary data while disclosing critical variables (e.g., solvent purity) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
